molecular formula C7H12ClNO3 B6275814 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride CAS No. 2763750-42-9

1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

Cat. No. B6275814
CAS RN: 2763750-42-9
M. Wt: 193.6
InChI Key:
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Description

1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride, also known as baclofen, is a chemical compound that belongs to the class of drugs called muscle relaxants. It is commonly used to treat spasticity, a condition characterized by the involuntary contraction of muscles that can result in stiffness, pain, and difficulty moving. Baclofen works by acting on the central nervous system to inhibit the release of certain neurotransmitters that are involved in muscle contraction.

Mechanism of Action

Baclofen works by acting on the GABA-B receptors in the central nervous system to inhibit the release of certain neurotransmitters that are involved in muscle contraction. It also has an inhibitory effect on the release of glutamate, which is involved in the development of spasticity. By reducing the activity of these neurotransmitters, 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride helps to reduce muscle tone and improve muscle function.
Biochemical and Physiological Effects
Baclofen has been shown to have a number of biochemical and physiological effects, including the following:
- Reduction in muscle tone and spasticity
- Improvement in muscle function and mobility
- Reduction in the frequency and severity of muscle spasms
- Improvement in sleep quality and duration
- Reduction in anxiety and depression symptoms
- Reduction in alcohol and drug cravings

Advantages and Limitations for Lab Experiments

Baclofen has several advantages as a research tool, including its well-established mechanism of action and its ability to selectively target GABA-B receptors. It is also relatively safe and well-tolerated, with few side effects at therapeutic doses. However, there are also some limitations to using 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride in lab experiments, including its limited solubility in water and its potential for off-target effects at high doses.

Future Directions

There are several potential future directions for research on 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride, including the following:
- Development of new drugs that target GABA-B receptors for the treatment of spasticity and other conditions
- Investigation of the role of GABA-B receptors in other physiological processes, such as pain perception and sleep regulation
- Development of new formulations of 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride that are more soluble and easier to administer
- Investigation of the potential for 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride to be used in combination with other drugs for the treatment of spasticity and other conditions
Conclusion
In conclusion, 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is a promising drug that has shown therapeutic potential for the treatment of spasticity, as well as other conditions such as alcoholism, drug addiction, and anxiety disorders. Its well-established mechanism of action and relative safety make it a useful tool for scientific research. However, further research is needed to fully understand its potential benefits and limitations, as well as its role in other physiological processes.

Synthesis Methods

The synthesis of 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of sodium triacetoxyborohydride to form 4-chlorophenyl glycine methyl ester. This intermediate is then reacted with 1,3-propanediol to form 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

Baclofen has been extensively studied for its therapeutic potential in the treatment of spasticity, as well as other conditions such as alcoholism, drug addiction, and anxiety disorders. It has also been investigated for its potential use in the treatment of chronic pain, epilepsy, and sleep disorders. Baclofen has been shown to have a high affinity for GABA-B receptors, which are involved in the regulation of muscle tone and other physiological processes. This makes it a promising candidate for the development of new drugs that target these receptors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexane", "Formaldehyde", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-azabicyclo[2.1.1]hexane is reacted with formaldehyde in the presence of sodium cyanoborohydride to form 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to hydrolyze the methyl group and form 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid.", "Step 3: The carboxylic acid product from step 2 is then converted to its hydrochloride salt form by treatment with hydrochloric acid in methanol.", "Step 4: The resulting product from step 3 is then isolated by filtration and washed with a mixture of methanol and ethyl acetate, followed by drying to obtain the final product, 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride." ] }

CAS RN

2763750-42-9

Molecular Formula

C7H12ClNO3

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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